Mycosamine

Antifungal drug development Polyene macrolide antibiotics Structure-activity relationship

Mycosamine (3-amino-3,6-dideoxy-D-mannose) is a specialized deoxyaminosugar that constitutes the nitrogen-containing moiety of polyene macrolide antibiotics, including amphotericin B, nystatin A1, candicidin, and pimaricin. It features a C6H13NO4 molecular formula, a molecular weight of 163.17 Da, and five defined stereocenters.

Molecular Formula C6H13NO4
Molecular Weight 163.17 g/mol
CAS No. 527-38-8
Cat. No. B1206536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycosamine
CAS527-38-8
Synonymsmycosamine
Molecular FormulaC6H13NO4
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC(C(C(C(C=O)O)N)O)O
InChIInChI=1S/C6H13NO4/c1-3(9)6(11)5(7)4(10)2-8/h2-6,9-11H,7H2,1H3/t3-,4-,5-,6-/m1/s1
InChIKeyDTSSDPFTHGBSDX-KVTDHHQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mycosamine (CAS 527-38-8): Essential Amino Sugar for Polyene Macrolide Antifungal Research


Mycosamine (3-amino-3,6-dideoxy-D-mannose) is a specialized deoxyaminosugar that constitutes the nitrogen-containing moiety of polyene macrolide antibiotics, including amphotericin B, nystatin A1, candicidin, and pimaricin [1]. It features a C6H13NO4 molecular formula, a molecular weight of 163.17 Da, and five defined stereocenters . The compound exhibits specific physical properties: it forms needles from methanol/acetone (mp 195-197°C) and its N-acetyl derivative has an optical rotation of [α]D22 -46° in ethanol [2]. Mycosamine plays a critical, non-redundant role in conferring antifungal properties to polyene antibiotics, primarily by mediating a direct binding interaction with ergosterol, the principal sterol in fungal cell membranes [1].

Why Mycosamine Cannot Be Substituted with Generic Amino Sugars in Research Applications


Mycosamine is not interchangeable with common amino sugars (e.g., glucosamine, mannosamine) or deoxy sugars (e.g., rhamnose) due to its unique structural and functional requirements for antifungal activity. Compounds lacking the mycosamine moiety, such as the aglycone derivatives AmdeB and MeAmdeB, exhibit no antifungal activity against Saccharomyces cerevisiae, confirming that this specific sugar appendage is strictly required for bioactivity [1]. Furthermore, mycosamine's defined stereochemistry—five chiral centers with absolute configurations S,S,S,R—is critical for its biological function; derivatives incorporating enantiomeric mycosamine are devoid of activity [2]. The following evidence demonstrates precisely where mycosamine provides quantifiable differentiation relative to structural analogs and modified derivatives.

Quantitative Evidence for Mycosamine's Critical Role in Antifungal Activity and Selective Toxicity


Mycosamine Deletion Abolishes Antifungal Activity Against Saccharomyces cerevisiae

Synthetic deletion of the mycosamine appendage from amphotericin B (AmB) completely abolishes antifungal activity. Derivatives lacking mycosamine (AmdeB and MeAmdeB) showed no antifungal activity against Saccharomyces cerevisiae at concentrations tested, while AmB retains potent activity [1]. This establishes mycosamine as an absolute requirement for the antifungal function of polyene macrolides.

Antifungal drug development Polyene macrolide antibiotics Structure-activity relationship

Bisalkylation of Mycosamine Enhances Antifungal Activity Against Resistant Candida albicans

Chemical modification of mycosamine via double reductive alkylation yields AmB derivatives with superior antifungal activity compared to unmodified AmB, particularly against an AmB-resistant Candida albicans strain [1]. This demonstrates that mycosamine is not only essential but also a modifiable handle for improving activity against resistant pathogens.

Antifungal resistance Semisynthetic derivatives Mycosamine modification

Mycosamine Modification with Bulky Substituents Improves Selective Toxicity Index (STI)

Modification of the mycosamine amino group with bulky substituents substantially improves the selective toxicity of AmB derivatives. While antifungal activity (IC50) was lower than unmodified AmB, cytotoxicity against human erythrocytes and mammalian cells was negligible for most derivatives, resulting in an improved Selective Toxicity Index (STI = EH50/IC50) for the majority of 28 tested compounds, with 5 compounds showing particularly marked improvement [1].

Selective toxicity Hemotoxicity Drug safety

Mycosamine-Mediated Ergosterol Binding Is Required for Ion Channel Formation and Yeast Cell Killing

The mycosamine sugar is strictly required for promoting a direct binding interaction between amphotericin B and ergosterol, the fungal sterol. Synthetic deletion of mycosamine completely abolishes both ion channel formation and antifungal activity, confirming that mycosamine-mediated ergosterol binding is the critical event for AmB's fungicidal action [1]. This contrasts with earlier models that proposed polar interactions between mycosamine and carboxylic acid appendages on neighboring AmB molecules were essential; those interactions were shown not to be required for channel formation [1].

Mechanism of action Ergosterol binding Ion channel formation

N-Modification of Mycosamine Modulates Antifungal Activity in a C16 Substituent-Dependent Manner

A comprehensive SAR study of polyene antibiotics revealed that the antifungal activity of N-modified mycosamine derivatives is modulated by both the presence of a CH3 or COOH group at C16 and the structure of the N-modifying substituent. In contrast, replacing the C16 carboxyl with a methyl group did not significantly affect antifungal activity in compounds lacking mycosamine amino group modifications [1]. This indicates that mycosamine modifications exert context-dependent effects on bioactivity.

Structure-activity relationship (SAR) Semisynthetic derivatives Polyene antibiotics

Validated Research and Industrial Applications for Mycosamine (CAS 527-38-8)


Synthesis of Semisynthetic Amphotericin B Derivatives with Improved Selective Toxicity

Researchers developing next-generation polyene antifungals with reduced host toxicity should procure mycosamine as the starting material for N-modification. Evidence shows that introducing bulky substituents at the mycosamine amino group yields derivatives with significantly improved Selective Toxicity Index (STI = EH50/IC50) compared to unmodified amphotericin B [1]. This application is supported by a study of 28 N-modified derivatives where the majority exhibited negligible cytotoxicity against human erythrocytes while retaining measurable antifungal activity [1]. The five compounds with the highest STI represent promising preclinical candidates. Mycosamine's well-defined stereochemistry and reactivity at the C3'-amino group make it an ideal scaffold for systematic medicinal chemistry exploration.

Investigating the Molecular Mechanism of Polyene Macrolide Antifungal Action

Laboratories studying sterol recognition, membrane permeabilization, or ion channel formation by polyene macrolides require authentic mycosamine to replicate the native ligand-receptor interaction. Research has definitively shown that mycosamine mediates direct binding between amphotericin B and ergosterol, and that synthetic deletion of this sugar completely abolishes both ion channel formation and antifungal activity [2]. Mycosamine is therefore essential for biophysical studies (e.g., surface plasmon resonance, fluorescence anisotropy, electrophysiology) aimed at understanding how polyenes selectively target fungal membranes. Using generic amino sugars or aglycone derivatives will not recapitulate the native binding event.

Overcoming Antifungal Resistance via Mycosamine Bisalkylation

Research groups focused on combating antifungal resistance, particularly in Candida albicans, should utilize mycosamine for derivative synthesis. A validated modification strategy—double reductive alkylation of the mycosamine moiety—has been shown to yield amphotericin B derivatives with superior activity against AmB-resistant C. albicans strains compared to unmodified AmB [3]. The same mycosamine modification can be applied to other polyene macrolides (e.g., nystatin, pimaricin) to improve their antifungal activity, providing a platform approach for revitalizing the polyene class against resistant pathogens [3].

Structure-Activity Relationship (SAR) Studies of Polyene Antibiotics

Medicinal chemistry and chemical biology laboratories conducting systematic SAR investigations of polyene macrolides should procure mycosamine as a key synthetic intermediate. Comprehensive SAR analyses have demonstrated that modifications at the mycosamine amino group exert context-dependent effects on antifungal activity, modulated by the C16 substituent (CH3 vs COOH) and the nature of the N-modifying group [4]. This enables rational, data-driven design of derivatives with tailored activity profiles. Mycosamine thus serves as a versatile handle for probing how specific structural changes in the sugar moiety translate to alterations in antifungal potency, spectrum, and safety.

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